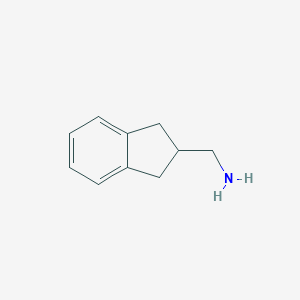

2,3-dihydro-1H-inden-2-ylmethanamine

Overview

Description

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-inden-2-ylmethanamine and its derivatives generally exhibit excellent physiological and pharmacological activity . The reaction of indene in the presence of Friedel-Crafts acids gives a product mixture containing dimers, trimers, and higher oligomers .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-2-ylmethanamine is represented by the InChI code: 1S/C10H13N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7,11H2 .Physical And Chemical Properties Analysis

The physical form of 2,3-dihydro-1H-inden-2-ylmethanamine is a liquid . It has a molecular weight of 147.22 g/mol.Scientific Research Applications

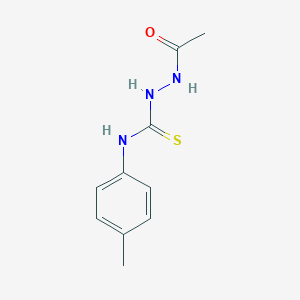

Antibacterial and Antifungal Properties

The derivatives of 2,3-dihydro-1H-inden-1-one, a closely related compound, have been synthesized and tested for their antimicrobial activities . These compounds have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, they have demonstrated antifungal properties against agents like Aspergillus niger and Candida albicans .

Synthesis of Bioactive Compounds

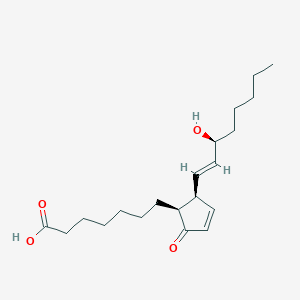

2,3-Dihydro-1H-inden-2-yl)methanamine and its derivatives are important intermediates in the synthesis of bioactive compounds. They are particularly noted for their role in creating dopamine receptor agonists and CCR2 antagonists, which are significant in the treatment of various neurological and inflammatory disorders .

Hallucinogenic Properties

Some methoxylated derivatives of 2,3-dihydro-1H-inden-1-methanamine are found to be selective 5-HT2A receptor agonists. These compounds possess hallucinogenic properties, which can be valuable for research into psychiatric conditions and the development of therapeutic agents .

Cognitive and Memory Function Improvement

Novel 2,3-dihydro-1H-inden-1-ones have been designed and synthesized as dual PDE4/AChE inhibitors. These inhibitors are being studied for their potential to improve cognitive and memory functions, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .

Computational Chemistry Applications

The computational investigation of 2,3-dihydro-1H-inden derivatives provides insights into their molecular properties and interactions. This research is crucial for understanding the compound’s behavior in biological systems and for predicting its potential as a therapeutic agent .

Pharmacological Profile

Compounds containing the 2,3-dihydro-1H-inden structure exhibit a wide range of pharmacological properties. They have been associated with activities such as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease, highlighting their versatility in medicinal chemistry applications .

Medicinal Chemistry

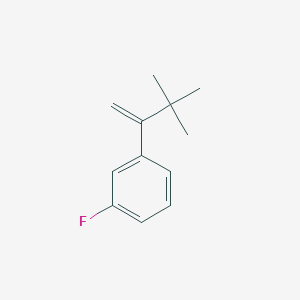

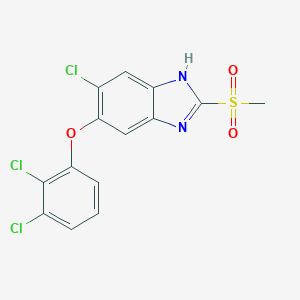

The presence of a halogen atom in drug molecules, such as those derived from 2,3-dihydro-1H-inden-1-one, can dramatically change their properties. Fluorinated compounds, in particular, have shown a broad range of medicinal properties, including anticancer, anaesthetic, antibacterial, antiviral, antimalarial, and antidepressant activities .

Green Chemistry

Efficient synthetic methods for 2,3-dihydro-1H-inden-1-methanamine derivatives have been developed that offer advantages such as mild conditions, less pollution, and simple manipulation. These methods align with the principles of green chemistry, emphasizing the importance of sustainability in chemical synthesis .

properties

IUPAC Name |

2,3-dihydro-1H-inden-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWVOJUAZGKGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

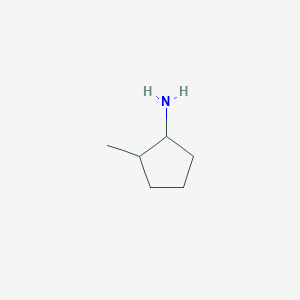

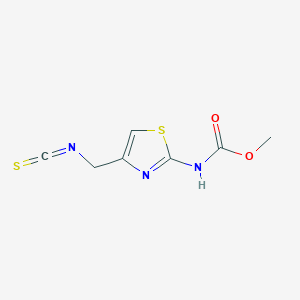

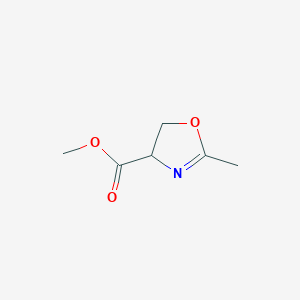

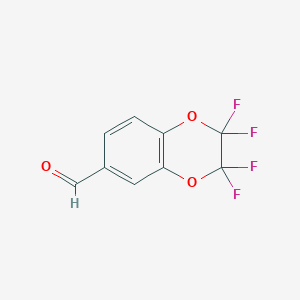

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)